3-Formylphenyl 4-bromobenzoate 3-Formylphenyl 4-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379651
InChI: InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H
SMILES: C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol

3-Formylphenyl 4-bromobenzoate

CAS No.:

Cat. No.: VC13379651

Molecular Formula: C14H9BrO3

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

3-Formylphenyl 4-bromobenzoate -

Specification

Molecular Formula C14H9BrO3
Molecular Weight 305.12 g/mol
IUPAC Name (3-formylphenyl) 4-bromobenzoate
Standard InChI InChI=1S/C14H9BrO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H
Standard InChI Key PHKCUBMBMFKMAI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O
Canonical SMILES C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C=O

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Formylphenyl 4-bromobenzoate consists of two aromatic rings bridged by an ester functional group. The first benzene ring contains a formyl substituent (-CHO) at the 3-position, while the second ring features a bromine atom at the 4-position (Figure 1). This arrangement creates a planar geometry conducive to electronic conjugation, which influences its reactivity in nucleophilic substitution and transition metal-catalyzed reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H9BrO3\text{C}_{14}\text{H}_{9}\text{BrO}_{3}
Molecular Weight305.12 g/mol
Exact Mass303.974 Da
Topological Polar Surface Area43.4 Ų
LogP (Partition Coefficient)3.61

The LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents such as dichloromethane or tetrahydrofuran, but limited aqueous solubility .

Electronic Effects

The electron-withdrawing bromine atom at the 4-position activates the benzene ring toward electrophilic aromatic substitution, while the formyl group enhances electrophilicity at the ester carbonyl carbon. This dual functionality enables participation in Suzuki-Miyaura cross-coupling reactions, where the bromine serves as a leaving group .

Synthesis and Reaction Pathways

Esterification Strategy

The synthesis of 3-formylphenyl 4-bromobenzoate typically involves a two-step protocol:

  • Preparation of 4-Bromobenzoic Acid Chloride: 4-Bromobenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acid chloride.

  • Condensation with 3-Hydroxybenzaldehyde: The acid chloride reacts with 3-hydroxybenzaldehyde in the presence of a base (e.g., pyridine) to yield the ester product .

Reaction Scheme:

4-BrC6H4COCl+HO-C6H4-3-CHOpyridine4-BrC6H4COO-C6H4-3-CHO+HCl\text{4-BrC}_6\text{H}_4\text{COCl} + \text{HO-C}_6\text{H}_4\text{-3-CHO} \xrightarrow{\text{pyridine}} \text{4-BrC}_6\text{H}_4\text{COO-C}_6\text{H}_4\text{-3-CHO} + \text{HCl}

Optimization Considerations

Key parameters influencing yield include:

  • Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis.

  • Solvent Choice: Anhydrous dichloromethane or toluene is preferred to avoid competing nucleophilic attack by water .

  • Catalyst Loading: While stoichiometric base is sufficient, catalytic dimethylaminopyridine (DMAP) may accelerate acylation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom in 3-formylphenyl 4-bromobenzoate participates in palladium- or nickel-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, which are foundational structures in drug discovery :

Ar-B(OH)2+3-Formylphenyl 4-bromobenzoatePd(dppf)Cl2Ar-C6H4COO-C6H4-3-CHO+Byproducts\text{Ar-B(OH)}_2 + \text{3-Formylphenyl 4-bromobenzoate} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-C}_6\text{H}_4\text{COO-C}_6\text{H}_4\text{-3-CHO} + \text{Byproducts}

Notably, nickel catalysts such as Ni(dppf)(o-tol)Cl\text{Ni(dppf)(o-tol)Cl} achieve quantitative conversion at 1 mol% loading under optimized conditions (80°C, K3PO4\text{K}_3\text{PO}_4 base, 4 h) .

Pharmaceutical Intermediate

The formyl group serves as a handle for further functionalization. Reductive amination with primary amines produces secondary amines, which are common motifs in bioactive molecules. For instance, coupling with benzylamine generates intermediates for kinase inhibitors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 10.10 (s, 1H, -CHO)

    • δ 8.20–7.40 (m, 8H, aromatic protons)

    • δ 8.05 (d, J=8.4J = 8.4 Hz, 2H, ortho to Br)

  • 13C^{13}\text{C} NMR:

    • δ 190.2 (CHO), 165.1 (C=O), 134.8–122.1 (aromatic carbons), 131.5 (C-Br) .

Infrared Spectroscopy (IR)

Prominent absorption bands include:

  • 1720 cm1^{-1} (ester C=O stretch)

  • 1695 cm1^{-1} (formyl C=O stretch)

  • 670 cm1^{-1} (C-Br stretch) .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/zm/z 305.12 ([M+H]+[\text{M+H}]^+), with isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}\text{Br} and 81Br^{81}\text{Br}).

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